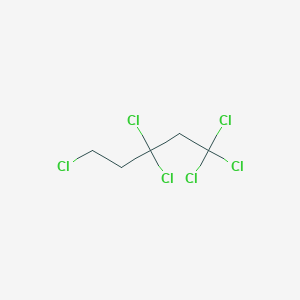![molecular formula C6H10N6O4 B14601745 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- CAS No. 60025-03-8](/img/structure/B14601745.png)
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- is a complex organic compound with significant applications in various fields. It is known for its unique structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- typically involves the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane. This reaction is carried out in fuming nitric acid at temperatures ranging from -8°C to -36°C . The process involves the conversion of the starting material to intermediate compounds, which are then further nitrolyzed to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include higher nitro derivatives, amino derivatives, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with biological molecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- involves its interaction with molecular targets through its nitro and nitroso groups. These groups can participate in electrophilic and nucleophilic reactions, leading to the formation of stable complexes with target molecules. The pathways involved include the formation of cationic intermediates and subsequent nucleophilic attack by water or other nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: This compound has a similar structure but differs in the number and position of nitro and nitroso groups.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: Another closely related compound with different functional groups.
Uniqueness
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- is unique due to its specific arrangement of nitro and nitroso groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Propiedades
Número CAS |
60025-03-8 |
|---|---|
Fórmula molecular |
C6H10N6O4 |
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
5-nitro-3,7-dinitroso-1,3,7-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10N6O4/c13-7-10-2-6(12(15)16)1-9(4-10)5-11(3-6)8-14/h1-5H2 |
Clave InChI |
IURZJULIOOJQKE-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN(CN1CN(C2)N=O)N=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)







![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)


